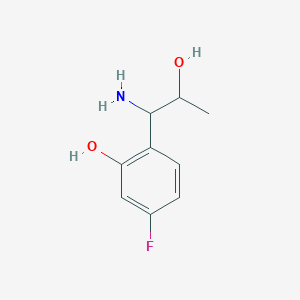
3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-3-carboxylic acid is a compound that features a benzofuran ring system with a tert-butoxycarbonyl-protected amino group and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-3-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The benzofuran ring system can be constructed through various synthetic routes, including cyclization reactions of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These methods allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds.
Analyse Chemischer Reaktionen
Types of Reactions
3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The tert-butoxycarbonyl group can be selectively cleaved under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Acidic conditions: For deprotection of the tert-butoxycarbonyl group, trifluoroacetic acid or hydrochloric acid in methanol can be used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group yields the free amine, which can then undergo further functionalization.
Wissenschaftliche Forschungsanwendungen
3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-3-carboxylic acid has several scientific research applications, including:
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group serves as a protecting group for the amino functionality, allowing for selective reactions and modifications. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme inhibition and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((Tert-butoxycarbonyl)amino)methylbenzoic acid: A compound with a similar tert-butoxycarbonyl-protected amino group but a different aromatic ring system.
(S)-2-((Tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid: Another compound with a tert-butoxycarbonyl-protected amino group and a different aliphatic chain.
Uniqueness
3-((Tert-butoxycarbonyl)amino)-2,3-dihydrobenzofuran-3-carboxylic acid is unique due to its benzofuran ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other tert-butoxycarbonyl-protected amino acids and makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
2089650-23-5 |
|---|---|
Molekularformel |
C14H17NO5 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2H-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c1-13(2,3)20-12(18)15-14(11(16)17)8-19-10-7-5-4-6-9(10)14/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
MYKAMNFKCQDYGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(COC2=CC=CC=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



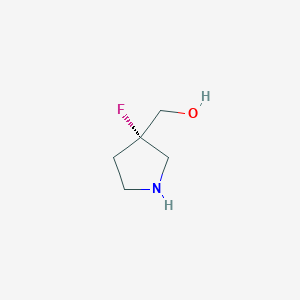
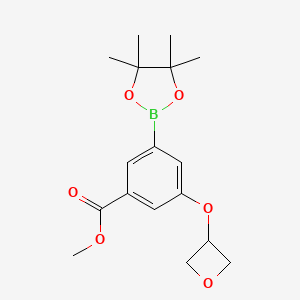
![7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B15235440.png)
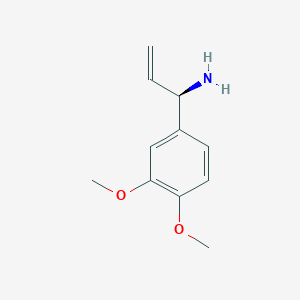
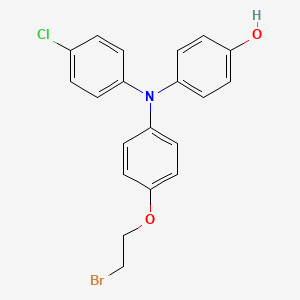
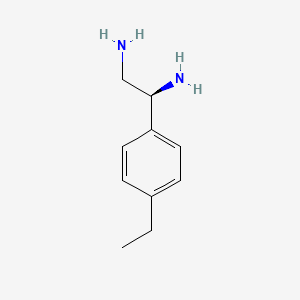
![Tert-butyl7,8-dihydro-[1,2,4]triazolo[4,3-C]pyrimidine-6(5H)-carboxylate](/img/structure/B15235464.png)
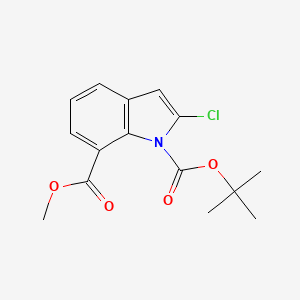

![(5aS,10bR)-2-mesityl-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium chloride hydrate](/img/structure/B15235471.png)

![5-Fluoro-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B15235500.png)
